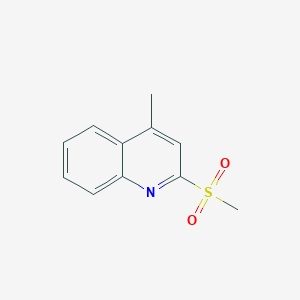
2-Methanesulfonyl-4-methyl-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonyl-4-methyl-quinoline is a heterocyclic aromatic compound that contains a quinoline core structure substituted with a methanesulfonyl group at the second position and a methyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-4-methyl-quinoline can be achieved through several methods. One common approach involves the sulfonylation of 4-methylquinoline. The reaction typically uses methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Another method involves the cyclization of appropriate precursors. For example, starting from 2-aminobenzyl alcohol and reacting it with methanesulfonyl chloride followed by cyclization can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
2-Methanesulfonyl-4-methyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce de-sulfonylated quinoline derivatives.
科学的研究の応用
2-Methanesulfonyl-4-methyl-quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Methanesulfonyl-4-methyl-quinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methanesulfonyl group can enhance the compound’s ability to form hydrogen bonds or interact with nucleophilic sites, thereby influencing its biological activity.
類似化合物との比較
Similar Compounds
2-Methylquinoline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
4-Methylquinoline: Similar structure but without the methanesulfonyl group, affecting its chemical and biological properties.
2-Methanesulfonylquinoline: Similar but lacks the methyl group at the fourth position, which can influence its reactivity and applications.
Uniqueness
2-Methanesulfonyl-4-methyl-quinoline is unique due to the presence of both the methanesulfonyl and methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
64495-40-5 |
|---|---|
分子式 |
C11H11NO2S |
分子量 |
221.28 g/mol |
IUPAC名 |
4-methyl-2-methylsulfonylquinoline |
InChI |
InChI=1S/C11H11NO2S/c1-8-7-11(15(2,13)14)12-10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
InChIキー |
DKPGAIZSONUHTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)
![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)


![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)






![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
